N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
Overview
Description
“N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine” is a chemical compound with the molecular formula C15H25NO . It has a molecular weight of 235.37 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications
Analytical Methods and Detection
- The compound N-methyl-1-phenyl-2-propanamine, a structurally similar compound to N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, has been studied for its trace detection in urine samples using molecular-imprinted polymer-based sorbents. This method improves the sensitivity and selectivity of analyses, particularly useful in forensic and clinical toxicology (Bykov et al., 2017).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of compounds structurally related to this compound, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. This compound was synthesized and analyzed for its anticancer properties through molecular docking studies, highlighting the potential therapeutic applications of similar compounds (Sharma et al., 2018).
Pharmacological and Biological Studies
- Several studies have been conducted on compounds with a similar structural framework to this compound, investigating their potential as psychotherapeutic agents, receptor antagonists, and their binding affinity at various receptors. For instance, the study of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine indicated potential antidepressant effects with reduced side effects (Bailey et al., 1985).
Properties
IUPAC Name |
2-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)13-6-8-14(9-7-13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCIDAKCNMUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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